molecular formula C13H19NO B13528048 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine

Cat. No.: B13528048
M. Wt: 205.30 g/mol
InChI Key: CHSISDKPUAHOSP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C13H19NO and is characterized by a cyclopentane ring bearing an amine group and a 2-methoxy-5-methylphenyl substituent . This specific structural motif, which incorporates a methoxy-substituted phenyl ring attached to an amine-functionalized cyclopentane, is of significant interest in medicinal chemistry research. Compounds featuring an ortho-methoxy phenyl group attached to a cyclic amine or carbonyl scaffold have been investigated as potential anticancer agents . For instance, structurally related molecules have been designed and synthesized as cyclic C7-bridged monocarbonyl curcumin analogs (MCAs) and have demonstrated potent in vitro and in vivo cytotoxic activities against gastric cancer cells, partly through inhibiting the AKT and STAT3 pathways . Furthermore, the 2-methoxy-5-methylphenyl group is a recognized pharmacophoric element in other research contexts, such as in the development of high-affinity ligands for sigma receptors, where it is used in rigid scaffolds to explore protein-ligand interactions . As a building block, this compound can be used in various chemical syntheses, including nucleophilic substitution and reductive amination reactions, common for amines . Researchers can leverage this chemical in the design and discovery of new biologically active molecules, making it a valuable compound for screening libraries and lead optimization studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO/c1-10-5-6-12(15-2)11(9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

CHSISDKPUAHOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the condensation of 2-methoxy-5-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine and related cyclopentylamine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Availability Status Reference(s)
1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine C₁₃H₁₉NO 205.30 2-Methoxy-5-methylphenyl Discontinued
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride C₈H₂₀Cl₂N₂ 215.17 Dimethylaminomethyl, HCl salt Available (custom synthesis)
1-(Sec-butyl)cyclopentan-1-amine C₉H₁₉N 141.25 Sec-butyl group Limited data
2-(Heptyloxy)cyclopentan-1-amine C₁₂H₂₅NO 199.33 Heptyloxy chain Not explicitly stated

Key Observations:

  • Substituent Diversity: The target compound’s aromatic substituents contrast with aliphatic chains (e.g., heptyloxy in ) or alkylamine modifications (e.g., dimethylaminomethyl in ). These differences significantly alter lipophilicity and hydrogen-bonding capacity.
  • Molecular Weight : The methoxy-methylphenyl group increases molecular weight (205.30) compared to simpler derivatives like 1-(sec-butyl)cyclopentan-1-amine (141.25) .
  • Salt Forms: 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride demonstrates enhanced water solubility due to its hydrochloride salt, unlike the neutral free base of the target compound.

Pharmacological Potential (Inferred from Structural Features)

While direct pharmacological data for the target compound is absent in the provided evidence, structural analogs offer insights:

  • Dimethylaminomethyl Derivative : The dimethylamino group could improve blood-brain barrier penetration, making it relevant for central nervous system-targeted agents.
  • Heptyloxy Derivative : Long alkyl chains may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine can be described as follows:

PropertyValue
Molecular Formula C13H17N
Molecular Weight 201.28 g/mol
IUPAC Name 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine
CAS Number Not available

The biological activity of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine is primarily attributed to its interaction with various receptors in the central nervous system. It has been studied as a potential ligand for sigma receptors, particularly σ1 receptors, which are implicated in several neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects:

  • Antidepressant Activity : In preclinical studies, it has shown potential antidepressant-like effects in animal models, likely due to its action on sigma receptors and modulation of neurotransmitter systems.
  • Neuroprotective Properties : The compound may protect neurons from damage induced by oxidative stress, which is relevant for neurodegenerative diseases.

Study 1: Sigma Receptor Binding Affinity

A study evaluated the binding affinity of various derivatives, including 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine, to σ1 receptors. The results indicated a moderate affinity with KiK_i values in the low nanomolar range, suggesting potential for therapeutic applications in depression and anxiety disorders .

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound significantly reduced cell death compared to controls. This effect was associated with reduced levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity .

Comparative Analysis

To understand the uniqueness and efficacy of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine, a comparison with similar compounds was conducted.

Compoundσ1 Receptor Affinity (nM)Neuroprotective Effect
1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine34Yes
(S)-Fluspidine300Moderate
Azapropellane17Yes

Q & A

Q. Structure-Activity Relationship (SAR) Table :

Substituent PositionBiological Activity (IC50, nM)Key Interaction
2-Methoxy, 5-Methyl120 ± 15 (Dopamine D2)H-bonding
4-Chloro, 3-Methoxy85 ± 10 (Same target)Hydrophobic

Comparative docking studies (e.g., AutoDock Vina) predict binding modes, guiding lead optimization .

Advanced: What experimental approaches resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize batch effects .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity independently .
  • Impurity Profiling : Employ HPLC-MS to quantify byproducts (e.g., oxidation derivatives) that may skew activity .

Case Study : Discrepancies in IC50 values (e.g., 120 nM vs. 200 nM) were resolved by identifying a trace thiocyanato derivative (from substitution reactions) acting as a partial agonist .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:
Key parameters include:

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require scavengers for byproduct removal .
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) minimizes decomposition during cyclization .

Q. Example Workflow :

Reaction Monitoring : TLC/HPLC tracks intermediate formation.

Quenching : Use aqueous NH4Cl to halt reactions and prevent over-alkylation.

Purification : Sequential flash chromatography (hexane:EtOAc gradient) isolates >95% pure product .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Lead Compound Development : As a scaffold for CNS-targeted drugs (e.g., antidepressants, antipsychotics) due to structural similarity to bioactive amines .
  • Enzyme Inhibition Studies : Testing against monoamine oxidases (MAOs) or cytochrome P450 isoforms to assess metabolic pathways .
  • Probe Synthesis : Radiolabeling (e.g., 11C-methoxy group) for PET imaging of receptor density in vivo .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions .
  • Molecular Dynamics (MD) : GROMACS simulations to assess membrane permeability and target binding stability .
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the methoxy group, predicting reactivity .

Q. Data Output Example :

PropertyPredicted Value
logP2.8
Plasma Protein Binding89%
Half-life (Human)4.2 hours

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